molecular formula C8H4BrF3N2 B1346424 3-Bromo-5-(trifluoromethyl)-1H-indazole CAS No. 1086378-32-6

3-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No. B1346424
M. Wt: 265.03 g/mol
InChI Key: NJWMXXMBNBUURG-UHFFFAOYSA-N
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Description

“3-Bromo-5-(trifluoromethyl)-1H-indazole” is a chemical compound that belongs to the class of organic compounds known as indazoles. Indazoles are compounds containing an indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring. In this case, the indazole is substituted at the 3rd position by a bromo group and at the 5th position by a trifluoromethyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indazole ring system, followed by substitution at the appropriate positions with bromine and trifluoromethyl groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring system, with the bromine and trifluoromethyl substituents at the 3rd and 5th positions, respectively. The presence of these substituents would likely have a significant effect on the physical and chemical properties of the compound.



Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the bromine atom is a good leaving group, so it could be replaced by nucleophilic substitution reactions. The trifluoromethyl group is generally quite stable and not very reactive.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and trifluoromethyl groups could increase the compound’s density and boiling point compared to unsubstituted indazole.


Scientific Research Applications

Structural Analysis and Supramolecular Interactions

  • Fluorinated Indazoles' Supramolecular Structure : A study on NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, revealed insights into their crystal structure and supramolecular interactions. These compounds demonstrated unique crystallization behaviors, forming helices and catemers, attributed to hydrogen bonds and aromatic interactions. This research helps understand the structural basis for the properties and reactivity of fluorinated indazoles (Teichert et al., 2007).

Synthetic Approaches and Functionalization

  • Cross-Coupling Reactions : Research on 5-bromo-3-iodoindazoles has demonstrated their utility in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These methodologies facilitate the synthesis of a wide range of functionalized indazoles, highlighting the versatility of bromo-indazoles as intermediates in organic synthesis (Witulski et al., 2005).
  • IKK2 Inhibitors Synthesis : An efficient synthesis approach for 3,5,7-trisubstituted 1H-indazoles was developed, showcasing a scalable method to produce potent IKK2 inhibitors. This research underscores the importance of 3,5,7-trisubstituted 1H-indazoles in medicinal chemistry and drug development (Lin et al., 2008).

Biological Activity and Applications

  • Antifungal Agents : A series of indazole-linked triazoles were synthesized and evaluated for their antifungal properties. One compound, in particular, showed significant activity against various fungal species, highlighting the potential of bromo-indazole derivatives in developing new antifungal therapies (Park et al., 2007).
  • α-Glucosidase Inhibition and Antioxidant Activity : The synthesis and evaluation of 7-carbo-substituted 5-bromo-3-methylindazoles demonstrated significant inhibitory effects against α-glucosidase and potential antioxidant activities. This suggests their utility in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).

Safety And Hazards

Like many chemical compounds, “3-Bromo-5-(trifluoromethyl)-1H-indazole” should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented.


Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal complexation reactions.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such information, I would be happy to help interpret it.


properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWMXXMBNBUURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650457
Record name 3-Bromo-5-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)-1H-indazole

CAS RN

1086378-32-6
Record name 3-Bromo-5-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
A variety of functionalized indazoles are brominated in moderate to excellent yields using N-bromosuccinimide (NBS) under visible-light activated conditions. A screening of organic dye …
Number of citations: 2 www.sciencedirect.com
M Bollenbach, C Lugnier, M Kremer, E Salvat… - European Journal of …, 2019 - Elsevier
Neuropathic pain is a chronic pain caused by a lesion or disease affecting the somatosensory nervous system. To date, no specific treatment has been developed to cure this pain. …
Number of citations: 17 www.sciencedirect.com

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